1-Iodo-4-(methoxymethyl)benzene
Overview
Description
“1-Iodo-4-(methoxymethyl)benzene” is an organic compound with the molecular formula C8H9IO . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “1-Iodo-4-(methoxymethyl)benzene” consists of an iodine atom and a methoxymethyl group attached to a benzene ring .
Scientific Research Applications
Formation in Organic Reactions
1-Iodo-4-(methoxymethyl)benzene can be formed as a product in various organic reactions. For example, it is reported that the reaction of certain dien-ynes with iodine under UV irradiation leads to the formation of iodine-substituted benzenes, such as 1-Iodo-4-(methoxymethyl)benzene, in high yields (Matsumoto, Takase, & Ogura, 2008).
Role in Catalytic Processes
This compound plays a role in catalytic processes. For instance, its derivatives are used in the catalytic cyclocondensation of certain benzene compounds, leading to the formation of regioisomeric pillar[5]arenes (Kou et al., 2010).
Applications in Halogenation
1-Iodo-4-(methoxymethyl)benzene is also involved in halogenation reactions. Research has shown its use in the regioselective iodination of aromatic ethers, leading to high-yield products (Zupan, Iskra, & Stavber, 1997).
Use in Polymer Synthesis
This compound is significant in the synthesis of polymers. It has been utilized in the preparation of polyethers with pendant hydroxyl groups, demonstrating its versatility in polymer chemistry (Nishikubo et al., 1999).
Involvement in Radical Polymerization
It also finds application in radical polymerization, where its derivatives are used as initiators or components in the polymerization process (Han & Tsarevsky, 2012).
Contribution to Molecular Electronics
1-Iodo-4-(methoxymethyl)benzene serves as a building block in the field of molecular electronics, aiding in the synthesis of various electronic components (Stuhr-Hansen et al., 2005).
Impact on Liquid Crystal Research
This compound contributes to research in liquid crystals, particularly in the synthesis and investigation of calamitic liquid crystals with low aspect-ratios (Hsu et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-iodo-4-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQYAEJVEBYSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549752 | |
Record name | 1-Iodo-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-4-(methoxymethyl)benzene | |
CAS RN |
91912-54-8 | |
Record name | 1-Iodo-4-(methoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91912-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodo-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodo-4-(methoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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